molecular formula C21H27N5O8 B13415576 Suc-Ala-Pro-Ala-pNA CAS No. 72682-79-2

Suc-Ala-Pro-Ala-pNA

Cat. No.: B13415576
CAS No.: 72682-79-2
M. Wt: 477.5 g/mol
InChI Key: NRPFSJAQJJYJLT-XEZPLFJOSA-N
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Description

L-Alaninamide, N-(3-carboxy-1-oxopropyl)-L-alanyl-L-prolyl-N-(4-nitrophenyl)- is a complex organic compound with the molecular formula C16H20N4O7. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, carboxylic acids, and nitro groups. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alaninamide, N-(3-carboxy-1-oxopropyl)-L-alanyl-L-prolyl-N-(4-nitrophenyl)- typically involves multi-step organic synthesis techniques. The process begins with the preparation of the individual amino acid derivatives, followed by their sequential coupling using peptide bond formation reactions. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides and peptide-like compounds. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin and elongated through successive addition of amino acids.

Chemical Reactions Analysis

Types of Reactions

L-Alaninamide, N-(3-carboxy-1-oxopropyl)-L-alanyl-L-prolyl-N-(4-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while oxidation of the carboxylic acid group yields a ketone or aldehyde.

Scientific Research Applications

L-Alaninamide, N-(3-carboxy-1-oxopropyl)-L-alanyl-L-prolyl-N-(4-nitrophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of L-Alaninamide, N-(3-carboxy-1-oxopropyl)-L-alanyl-L-prolyl-N-(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • **L-Alaninamide, N-(3-carboxy-1-oxopropyl)-L-alanyl-L-alanyl-N-(4-nitrophenyl)-
  • **L-Alaninamide, N-(3-carboxy-1-oxopropyl)-L-alanyl-L-valyl-N-(4-nitrophenyl)-

Uniqueness

L-Alaninamide, N-(3-carboxy-1-oxopropyl)-L-alanyl-L-prolyl-N-(4-nitrophenyl)- is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

72682-79-2

Molecular Formula

C21H27N5O8

Molecular Weight

477.5 g/mol

IUPAC Name

4-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C21H27N5O8/c1-12(19(30)24-14-5-7-15(8-6-14)26(33)34)23-20(31)16-4-3-11-25(16)21(32)13(2)22-17(27)9-10-18(28)29/h5-8,12-13,16H,3-4,9-11H2,1-2H3,(H,22,27)(H,23,31)(H,24,30)(H,28,29)/t12-,13-,16-/m0/s1

InChI Key

NRPFSJAQJJYJLT-XEZPLFJOSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)CCC(=O)O

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)CCC(=O)O

Origin of Product

United States

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